molecular formula C12H16O5 B1524054 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 134302-12-8

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1524054
M. Wt: 240.25 g/mol
InChI Key: MIDXSBJOWHMRQD-UHFFFAOYSA-N
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Description

“5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the CAS Number: 134302-12-8 . It has a molecular weight of 240.26 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), and 2 ethers (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione” are not available, similar compounds like 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) are known to participate in Knoevenagel condensation reactions with aldehydes .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . Its IUPAC name is 5-(cyclopentylcarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : 5-Phenyl-1,3-dioxane-4,6-dione derivatives can be synthesized through cycloaddition and transformation processes. These derivatives have a rigid cyclic structure and can undergo easy hydrolysis (Saidi, Shaterian, & Sheibani, 2000).

Chemical Reactions and Applications

  • Hydroalkylation and Intramolecular Reactions : 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in platinum(II)/europium(III)-catalyzed intramolecular hydroalkylation, forming cyclohexanones in moderate to excellent yields (Liu & Widenhoefer, 2005).

Material Science and Polymer Research

  • Polymer Toughening : A derivative of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione, specifically 3-Methylene-6-methyl-1,4-dioxane-2,5-dione, was synthesized and used for toughening polylactide, demonstrating significant improvements in toughness over conventional polylactide materials (Jing & Hillmyer, 2008).

Biochemistry and Medicinal Applications

  • DPPH Radical Scavenging Activity : Studies on 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, using single crystal XRD and DFT techniques, revealed that these compounds exhibit notable DPPH radical scavenging activity and cytotoxicity against A431 cancer cell lines (Kumar, Prabhu, & Bhuvanesh, 2014).

Environmental Chemistry

  • Corrosion Inhibition : Spirocyclopropane derivatives of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione showed effectiveness as corrosion inhibitors for mild steel in acidic environments. Their adsorption on steel surfaces was influenced by π-electrons and lone-pair electrons (Chafiq et al., 2020).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDXSBJOWHMRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of cyclopentanecarbonyl chloride (1.100 mL, 9.05 mmol) in DCM (5 mL) was added dropwise to a stirred solution of isopropylidene malonate (1.304 g, 9.05 mmol), and pyridine (1.464 mL, 18.10 mmol) in DCM (20 mL) at 5° C., over a period of 10 minutes under nitrogen. The resulting solution was stiffed at 5° C. for 1 hour and then allowed to warm to 20° C. and stirred for another hour. The reaction mixture was diluted with DCM (100 mL), and washed sequentially with 2M HCl (2×50 mL), water (50 mL), and saturated brine (50 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product, 5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (2.100 g, 97%) as a brown oil.
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1.1 mL
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5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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